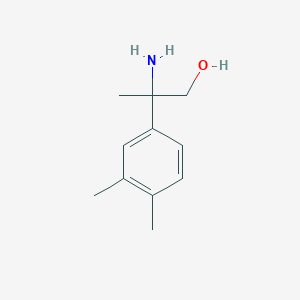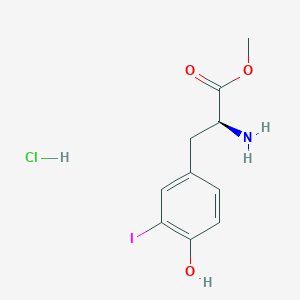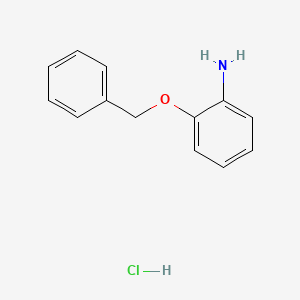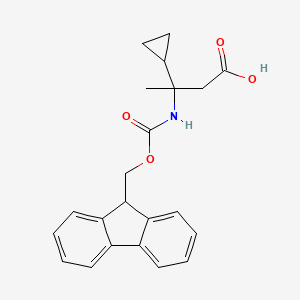![molecular formula C19H15BrN2O3 B2612096 (2Z)-N-acetyl-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 330158-25-3](/img/structure/B2612096.png)
(2Z)-N-acetyl-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-N-acetyl-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Acetylation: The acetyl group is introduced via acetylation of the amino group using acetic anhydride or acetyl chloride.
Formation of the Imino Group: The imino group is formed by reacting the chromene derivative with 4-methylphenylamine under suitable conditions, often involving a dehydrating agent to facilitate the imine formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxo derivatives of the chromene core.
Reduction: Amino derivatives.
Substitution: Various substituted chromenes depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (2Z)-N-acetyl-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, this compound is of interest due to its potential pharmacological activities. Chromene derivatives have been investigated for their anti-inflammatory, antioxidant, and anticancer properties. The presence of the bromine atom and the imino group may enhance these activities, making it a candidate for drug development.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Studies may explore its efficacy in treating various diseases, its mechanism of action, and its safety profile. The compound’s ability to interact with biological targets such as enzymes and receptors is a key area of investigation.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical stability and reactivity make it suitable for various applications, including as a precursor for more complex molecules.
作用機序
The mechanism of action of (2Z)-N-acetyl-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, while the bromine atom may participate in halogen bonding, enhancing binding affinity. The acetyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
類似化合物との比較
Similar Compounds
(2Z)-6-Bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide: Lacks the acetyl group, which may affect its reactivity and biological activity.
(2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
(2Z)-N-acetyl-6-bromo-2-[(4-ethylphenyl)imino]-2H-chromene-3-carboxamide: Contains an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.
Uniqueness
The uniqueness of (2Z)-N-acetyl-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-acetyl-6-bromo-2-(4-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c1-11-3-6-15(7-4-11)22-19-16(18(24)21-12(2)23)10-13-9-14(20)5-8-17(13)25-19/h3-10H,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPGRIHJPFJPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-dichloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide](/img/structure/B2612013.png)
![(Z)-methyl 2-(1-(3-((3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2612016.png)


![(Z)-3-(2-methoxyethyl)-5-((7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2612022.png)
![methyl 5-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2612026.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one](/img/structure/B2612028.png)
![2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2612030.png)


![2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2612034.png)

![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/new.no-structure.jpg)
